吡哆醛-d5 5-磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

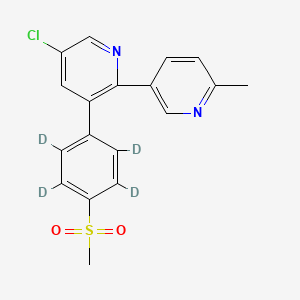

Pyridoxal 5′-phosphate (PLP) is a prosthetic group of some enzymes. It is the active form of vitamin B6, which comprises three natural organic compounds, pyridoxal, pyridoxamine, and pyridoxine . PLP acts as a coenzyme in all transamination reactions, and in some decarboxylation and deamination reactions of amino acids .

Synthesis Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations . A comparative genomic approach predicted PLP synthesis and salvage pathways in 5840 bacterial and archaeal species with complete genomes .

Molecular Structure Analysis

The molecular structure of PLP is complex and involves a variety of chemical transformations . The structural factors that contribute to the reaction mechanisms, particularly active site residues critical for dictating the reaction specificity, are summarized in various studies .

Chemical Reactions Analysis

PLP-dependent enzymes catalyze a diverse range of chemical transformations, including but not limited to, transamination, decarboxylation, racemization, epimerization, [3+2] annulation, β/γ elimination or replacement, aldol addition, Claisen condensation, and O2-dependent oxidation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of PLP are complex. It has a molecular weight of 252.17 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 7 .

科学研究应用

生化反应中的作用

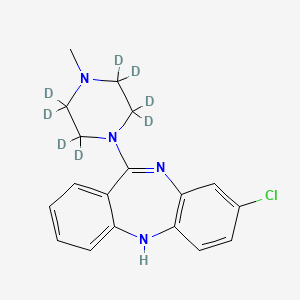

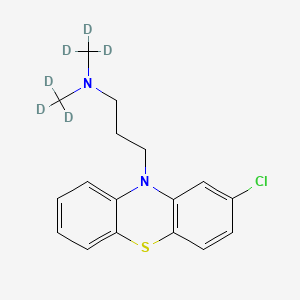

吡哆醛 5'-磷酸 (PLP) 作为维生素 B6 的代谢活性形式,在各种生化反应中发挥着重要作用,特别是在氨基酸和神经递质代谢中 {svg_1}. 它促进这些反应,使其在生物学和医学中都至关重要 {svg_2}.

酶合成

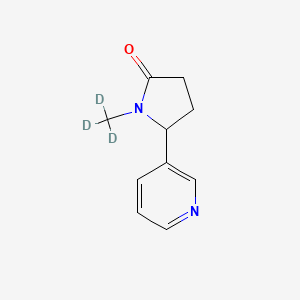

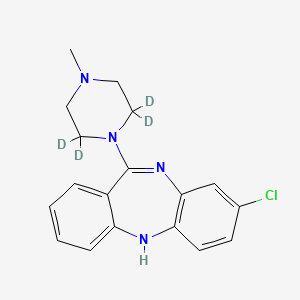

PLP 依赖性酶是合成非蛋白氨基酸的多功能生物催化剂 {svg_3}. 这些酶对于某些氨基酸的生产至关重要,例如 1-氨基-1-环戊烷羧酸 (环亮氨酸),它们是药物的有效构建块 {svg_4}.

蛋白质修饰

吡哆醛-5'-磷酸一水合物用于修饰蛋白质中的赖氨酸和缬氨酸残基 {svg_5}. 这种修饰过程对于研究蛋白质结构和功能至关重要 {svg_6}.

嘌呤能受体的抑制剂

PLP 作为嘌呤能受体的抑制剂 {svg_7}. 这种特性使其成为研究这些受体及其在各种生理过程中的作用的宝贵工具 {svg_8}.

在压力耐受性和毒力中的作用

在某些生物体中,例如肺炎放线杆菌,PLP 合成酶是生存、压力耐受性和毒力所必需的 {svg_9}. PLP 生物合成途径的破坏导致定植减少和毒力减弱 {svg_10}.

在神经病理学中的作用

PNPOx 活性的缺陷对于产生 B6 维生素的生物体的生物合成和补救途径至关重要,会导致严重的神经病理学,特别是新生儿癫痫性脑病 {svg_11}. 在分子水平上了解这些缺陷背后的机制对于开发个性化的方法来治疗相关疾病至关重要 {svg_12}.

作用机制

1. Target of Action: Pyridoxal-d5 5-Phosphate (PLP) primarily targets enzymes involved in amino acid metabolism. It acts as a coenzyme for various enzymatic reactions, including transamination, decarboxylation, and racemization. These enzymes play crucial roles in synthesizing neurotransmitters, hemoglobin, and other essential biomolecules .

2. Mode of Action: PLP forms a Schiff base with the amino group of amino acids, facilitating the transfer of amino groups in transamination reactions. This interaction converts PLP into pyridoxamine phosphate (PMP), which then participates in further reactions. The reversible nature of this interaction allows PLP to act as a versatile coenzyme in multiple biochemical processes .

3. Biochemical Pathways: PLP is involved in several key biochemical pathways:

Pharmacokinetics:

5. Result of Action: At the molecular level, PLP’s action results in the efficient metabolism of amino acids and the synthesis of vital biomolecules. At the cellular level, this translates to proper cellular function, neurotransmission, and oxygen transport. Deficiency in PLP can lead to various disorders, including anemia, neurological issues, and impaired immune function.

6. Action Environment: Environmental factors such as pH, temperature, and the presence of other cofactors can influence PLP’s efficacy and stability. For instance, extreme pH levels can denature the enzymes PLP interacts with, reducing its effectiveness. Similarly, high temperatures can lead to the degradation of PLP, while the presence of other cofactors can enhance its activity by stabilizing enzyme structures.

Pyridoxal-d5 5-Phosphate is a vital coenzyme with a broad range of biochemical roles, making it essential for maintaining various physiological functions.

: DrugBank : DrugBank : Nutrition Reviews : Springer : DrugBank : Springer

安全和危害

未来方向

There are ongoing studies on the structure and cellular role of human PLPBP to enable a better understanding of the physiological and pathological mechanism of this important protein . There is also research focusing on the use of PLP in enhancing L-DOPA production by Escherichia coli whole-cell biotransformation .

生化分析

Biochemical Properties

Pyridoxal-d5 5-Phosphate: participates in several biochemical reactions, including transamination, α-decarboxylation, β-decarboxylation, β-elimination, γ-elimination, racemization, and aldol reactions . It acts as a coenzyme in all transamination reactions and some decarboxylation and deamination reactions of amino acids . The aldehyde group of Pyridoxal-d5 5-Phosphate forms a Schiff base (internal aldimine) with a specific lysine group of the aminotransferase enzyme .

Cellular Effects

Pyridoxal-d5 5-Phosphate: influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the synthesis of neurotransmitters, hemoglobin, and nucleic acids . It also participates in the conversion of tryptophan to niacin .

Molecular Mechanism

The molecular mechanism of Pyridoxal-d5 5-Phosphate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aldimine formed between Pyridoxal-d5 5-Phosphate and the enzyme is a key intermediate in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxal-d5 5-Phosphate can change over time. It is stable under physiological conditions, but can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pyridoxal-d5 5-Phosphate can vary with different dosages in animal models . High doses can lead to neurotoxicity, while deficiency can cause dermatitis, microcytic anemia, and neurological symptoms .

Metabolic Pathways

Pyridoxal-d5 5-Phosphate: is involved in various metabolic pathways, interacting with enzymes and cofactors . It plays a role in the metabolism of all amino acids, glucose, lipids, and nucleic acids .

Transport and Distribution

Pyridoxal-d5 5-Phosphate: is transported and distributed within cells and tissues . It is taken up by cells via facilitated diffusion and active transport .

Subcellular Localization

Pyridoxal-d5 5-Phosphate: is localized in the cytoplasm, mitochondria, and nucleus . It is directed to specific compartments or organelles based on its role in various biochemical reactions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxal-d5 5-Phosphate involves the conversion of Pyridoxal to Pyridoxal-d5 followed by phosphorylation to form Pyridoxal-d5 5-Phosphate.", "Starting Materials": [ "Pyridoxal", "Heavy water (D2O)", "Sodium borodeuteride (NaBD4)", "Phosphoric acid (H3PO4)", "Potassium hydroxide (KOH)", "Deuterium oxide (D2O)" ], "Reaction": [ "Pyridoxal is dissolved in heavy water (D2O) and sodium borodeuteride (NaBD4) is added to the solution to convert Pyridoxal to Pyridoxal-d5.", "The resulting solution is then acidified with phosphoric acid (H3PO4) to form Pyridoxal-d5 phosphate.", "Potassium hydroxide (KOH) is added to the solution to adjust the pH to approximately 9.", "Deuterium oxide (D2O) is added to the solution to exchange the remaining hydrogen atoms with deuterium atoms.", "The solution is then purified to obtain Pyridoxal-d5 5-Phosphate." ] } | |

CAS 编号 |

1246818-16-5 |

分子式 |

C8H5D5NO6P |

分子量 |

252.17 |

外观 |

Light Yellow Solid |

熔点 |

>127°C (dec.) |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

相关CAS编号 |

54-47-7 (unlabelled) |

同义词 |

3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde-d5; Pyridoxal-d5 Phosphate; Pyridoxal-d5 5-(Dihydrogen Phosphate); 2-Methyl-3-hydroxy-4-formyl-5-pyridyl-methylphosphoric Acid-d5; 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde-d5 5-Phosphate; Apolon B6-d5; Biosechs-d5; Codecarboxylase-d5; Coenzyme B6-d5; Hairoxal-d5; Hexermin P-d5; Hi-Pyridoxin-d5; Hiadelon-d5; NSC 82388-d5; PLP-d5; Phosphopyridoxal-d5; Piodel-d5; Pydoxal-d5; Pyridoxal-d5 Monophosphate; Vitazechs-d5 |

标签 |

Pyridoxal |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

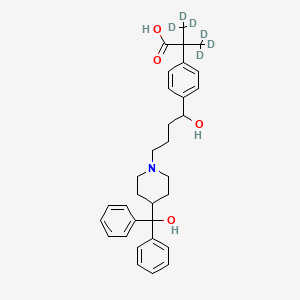

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)